Human herpesvirus 6 belongs to the following taxonomic hierarchy:
The p100 protein is encoded by the viral genome and is integral to the virus's structure and function, particularly in its ability to evade host immune responses .
The synthesis of Human herpesvirus 6 protein p100 involves several key steps, predominantly occurring within infected host cells. The process begins with the transcription of the viral DNA, which is organized into various open reading frames, including that for p100. This protein is synthesized as part of the viral assembly process.
These processes ensure that p100 is properly folded and transported to the site of viral assembly within the host cell .
The structural characteristics suggest that p100 plays a pivotal role in maintaining virion stability and facilitating interactions necessary for viral replication .
Human herpesvirus 6 protein p100 participates in several biochemical reactions critical to the virus's lifecycle:
The interactions involving p100 typically occur through non-covalent binding mechanisms, which are essential for maintaining the integrity of viral structures during assembly and release from host cells .
The mechanism by which Human herpesvirus 6 protein p100 exerts its effects involves several steps:
Studies suggest that the presence of p100 correlates with enhanced viral replication rates and prolonged latency periods within host cells .
Relevant analyses indicate that variations in these properties could influence how effectively p100 performs its roles during infection .
Human herpesvirus 6 protein p100 has several applications in scientific research:
Research continues to explore these applications, highlighting the importance of this protein in both virology and clinical medicine .
The gene encoding the major antigenic structural protein p100 in Human Herpesvirus 6 (HHV-6) is ORF U11, located within the unique (U) segment of the viral genome. This gene was initially identified through screening a bacteriophage lambda library using monospecific rabbit antisera, which confirmed its role in producing the immunodominant 100 kDa polypeptide observed in immunoblotting assays [1] [3] [6]. The U11 ORF spans 2,610 nucleotides, translating into a polypeptide of 870 amino acids with a calculated molecular weight of 97 kDa – slightly less than its apparent size in SDS-PAGE, likely due to post-translational modifications [1] [7]. Ribosome profiling studies have validated active translation of U11, positioning it within a conserved gene block shared among betaherpesviruses [7].
HHV-6 exists as two distinct species: HHV-6A and HHV-6B. Comparative genomics reveals significant divergence in their U11 sequences:
Table 1: Comparative Features of U11 in HHV-6A and HHV-6B
Feature | HHV-6A | HHV-6B |
---|---|---|
Genome Position | U86-U100 region | U86-U100 region |
Amino Acid Length | 870 | 870 |
Amino Acid Identity | Reference | 80.1% |
Notable Polymorphisms | Low variability | Carboxy-terminal insertions |
The p100 protein exhibits a complex primary structure:
p100 shares evolutionary and structural links with HCMV’s pp150 (UL32 protein):
The immunodominance of p100 stems from its C-terminal region:
Table 2: Antigenic Features of p100’s Carboxy-Terminal Domain
Epitope Type | Location (aa) | Reactivity | Functional Implication |
---|---|---|---|
Linear Dominant | 600-750 | 95% of human sera (HHV-6B) | Diagnosis; vaccine design target |
Conformational | 780-870 | Strain-specific (HHV-6A vs. 6B) | Neutralizing antibody induction |
Phospho-dependent | 300-400 | Reactivity in autoimmune contexts | Pathogenesis studies |
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